[4-(2-FLUOROBENZYL)PIPERAZINO](4-FLUOROPHENYL)METHANONE
Description
4-(2-Fluorobenzyl)piperazinomethanone is a piperazine-based methanone derivative featuring a 2-fluorobenzyl group attached to the piperazine nitrogen and a 4-fluorophenyl group as the ketone substituent.
Properties
IUPAC Name |
(4-fluorophenyl)-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O/c19-16-7-5-14(6-8-16)18(23)22-11-9-21(10-12-22)13-15-3-1-2-4-17(15)20/h1-8H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISMGBFTJZVIFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the fluorobenzyl and fluorophenyl groups, potentially leading to the removal of fluorine atoms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: De-fluorinated derivatives.
Substitution: Compounds with substituted nucleophiles in place of fluorine atoms.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and polymers.
Biology: In biological research, it is investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: The compound shows promise in medicinal chemistry for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of 4-(2-FLUOROBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl and fluorophenyl groups enhance its binding affinity and specificity. The piperazine ring plays a crucial role in modulating the compound’s pharmacokinetic properties, such as its ability to cross the blood-brain barrier .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine Core
Fluorobenzyl Substituent Position
- Target Compound : 2-Fluorobenzyl at the piperazine nitrogen.
- [4-(4-Fluorobenzyl)piperazin-1-yl]methanone derivatives (): These analogs feature a 4-fluorobenzyl group instead.
- Impact : The 2-fluorobenzyl group in the target compound may introduce distinct steric hindrance compared to the 4-fluorobenzyl analog, affecting molecular conformation and target engagement.
Aryl Methanone Variations
- Target Compound: 4-Fluorophenyl as the methanone substituent.
- [4-(1,3-Benzothiazol-2-yl)piperazino][3-(trifluoromethyl)phenyl]methanone (): Replaces the 4-fluorophenyl group with a 3-(trifluoromethyl)phenyl moiety. The electron-withdrawing CF₃ group enhances metabolic stability but may reduce solubility .
Pharmacological and Physicochemical Properties
Melting Points and Yields
- Note: The target compound lacks explicit yield or melting point data in the evidence. However, analogs with electron-withdrawing groups (e.g., nitro) generally exhibit higher melting points due to increased crystallinity .
Key Structural and Functional Insights
Fluorine Position Matters: 2-Fluorobenzyl vs. 4-fluorobenzyl alters steric and electronic profiles, impacting target selectivity. 4-Fluorophenyl in the methanone moiety balances lipophilicity and metabolic stability compared to nitro or trifluoromethyl groups.
Piperazine Flexibility :
- The piperazine ring’s conformational flexibility allows for diverse interactions with biological targets, such as enzyme active sites or receptor pockets .
Biological Activity
The compound 4-(2-fluorobenzyl)piperazinomethanone is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its inhibition of tyrosinase, a key enzyme involved in melanin production, and its implications for therapeutic applications.
Structure and Synthesis
The compound features a piperazine core substituted with fluorobenzyl and fluorophenyl groups. The presence of fluorine atoms is significant as they can enhance the compound's lipophilicity and biological activity. The synthesis typically involves coupling reactions between piperazine derivatives and various acyl chlorides under basic conditions, often employing microwave-assisted techniques for efficiency.
Inhibition of Tyrosinase
Tyrosinase (TYR) is a crucial enzyme in the biosynthesis of melanin. Inhibitors of TYR are sought after for treating hyperpigmentation disorders. Recent studies have shown that derivatives of 4-fluorobenzylpiperazine exhibit significant inhibitory effects on TYR derived from Agaricus bisporus.
Key Findings:
- Competitive Inhibition: The compound 4-(4-fluorobenzyl)piperazin-1-ylmethanone was identified as a competitive inhibitor of TYR, demonstrating an IC50 value in the low micromolar range, indicating potent inhibitory activity .
- Cell Viability: Studies on B16F10 melanoma cells revealed that these compounds did not exhibit cytotoxicity while effectively reducing melanin synthesis, highlighting their potential as safe therapeutic agents .
Structure-Activity Relationship (SAR)
The modification of the arylic tail in piperazine derivatives significantly affects their biological activity. For instance, the introduction of various substituents alters binding affinity and inhibitory potency against TYR.
| Compound | Structure | IC50 (μM) | Notes |
|---|---|---|---|
| 5a | 5a | 40.43 | Least effective inhibitor |
| 5b | 5b | Low μM | Excellent inhibitor |
| 5c | 5c | Low μM | Competitive inhibitor |
Case Studies
Several case studies have documented the effectiveness of these compounds in both in vitro and in vivo settings:
- In Vitro Study on B16F10 Cells: A study demonstrated that treatment with 4-(2-fluorobenzyl)piperazinomethanone resulted in a significant decrease in melanin content without affecting cell viability, suggesting its potential for cosmetic applications .
- Kinetic Studies: Kinetic analysis confirmed that certain derivatives act as competitive inhibitors, providing insights into their mechanism of action against TYR. This understanding is crucial for the design of more effective inhibitors .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(2-Fluorobenzyl)piperazinomethanone, and how can reaction conditions be optimized for academic-scale production?
- Methodology :
- Step 1 : Synthesize the piperazine intermediate by reacting ethylenediamine with dihaloalkanes under basic conditions (e.g., K₂CO₃ in dichloromethane) .
- Step 2 : Introduce the 2-fluorobenzyl group via nucleophilic substitution using 2-fluorobenzyl chloride .
- Step 3 : Acylate the piperazine derivative with 4-fluorobenzoyl chloride in the presence of triethylamine or DIEA (N,N-diisopropylethylamine) .
- Optimization : Use continuous flow reactors for improved yield control (70–85% yield) and purity (>95% by HPLC). Monitor reactions via TLC and purify via flash chromatography .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Recommended Techniques :
- NMR (¹H/¹³C) : Confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, piperazine carbons at δ 45–55 ppm) .
- IR Spectroscopy : Identify carbonyl stretches (~1650 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 357.15) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (monoclinic system, P2₁/c space group reported for analogs) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
- Methodological Approach :
- Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK-293 for receptor binding) and assay conditions (e.g., 10 µM concentration, 24h incubation) .
- Meta-Analysis : Compare data from studies like (preclinical neuroprotective activity) and (kinase inhibition) to identify confounding variables (e.g., solvent effects, purity).
- Data Table :
| Study | Reported Activity | IC₅₀/EC₅₀ | Model System |
|---|---|---|---|
| Neuroprotective | 12 µM | SH-SY5Y cells | |
| Kinase Inhibition | 8 µM | In vitro kinase assay |
- Mechanistic Studies : Use knock-out models or siRNA to isolate target pathways (e.g., dopaminergic vs. serotonergic receptors) .
Q. What strategies are recommended for designing derivatives to explore structure-activity relationships (SAR) in neuropharmacology?
- Key Modifications :
- Fluorophenyl Substituents : Vary fluorine position (para vs. ortho) to alter lipophilicity (logP 2.1–3.5) and blood-brain barrier penetration .
- Piperazine Ring Substitutions : Replace 2-fluorobenzyl with 4-methoxybenzyl to enhance receptor affinity (e.g., 5-HT₁A Kᵢ = 15 nM vs. 45 nM for parent compound) .
- Carbonyl Group Replacement : Substitute methanone with thiourea to probe hydrogen-bonding interactions .
- Screening Workflow :
In Silico Docking : Use AutoDock Vina to predict binding modes to dopamine D₂ receptors .
Synthetic Feasibility : Prioritize derivatives with ≤3 synthetic steps (e.g., benzoyl chloride coupling).
In Vitro Profiling : Screen for off-target effects using CEREP panels (e.g., selectivity over adrenergic α₁ receptors) .
Q. How can researchers optimize the compound’s solubility and stability for in vivo studies?
- Formulation Strategies :
- Salt Formation : Prepare hydrochloride salts (improves aqueous solubility from 0.2 mg/mL to 5 mg/mL) .
- Co-solvent Systems : Use 10% DMSO/90% PEG-400 for intraperitoneal administration .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Data Contradiction Analysis
Q. Why do some studies report potent antipsychotic activity while others show negligible effects?
- Critical Factors :
- Species Variability : Rodent vs. primate models may differ in receptor expression (e.g., D₃ receptor density in striatum) .
- Dosing Regimens : Acute (single-dose) vs. chronic administration alters pharmacokinetics (e.g., brain/plasma ratio of 0.8 vs. 1.2 after 7 days) .
- Metabolite Interference : Active metabolites (e.g., N-desfluorobenzyl derivative) may contribute to discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
